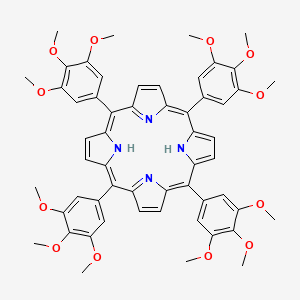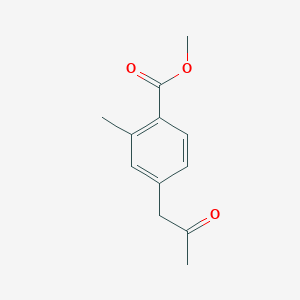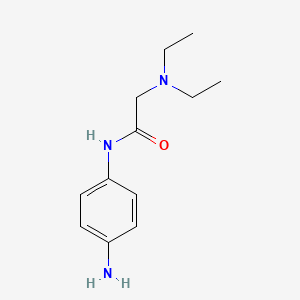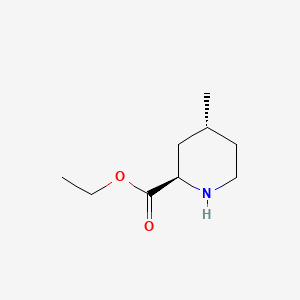
5-Carbomethoxytryptamine hydrochloride
概要
説明
5-Carbomethoxytryptamine hydrochloride: is a chemical compound with the molecular formula C12H14N2O2·HCl and a molecular weight of 254.71 g/mol . It is a derivative of tryptamine, a naturally occurring monoamine alkaloid found in plants, fungi, and animals. This compound is primarily used as a chemical building block in organic synthesis and is a versatile intermediate in the production of fine chemicals, such as pharmaceuticals and dyes .
作用機序
Target of Action
5-Carbomethoxytryptamine hydrochloride is a derivative of serotonin, also known as 5-hydroxytryptamine (5-HT) . The primary targets of this compound are the 5-HT receptors, which are a group of G protein-coupled receptors and ligand-gated ion channels found in the central and peripheral nervous systems . These receptors play a crucial role in various physiological processes such as mood regulation, sleep, aggression, cognition, memory, emesis, and feeding behavior .
Biochemical Pathways
This compound affects the serotonin pathway. Serotonin is synthesized via a two-step metabolic pathway: tryptophan is first hydroxylated to 5-hydroxytryptamine (5-HTP) by tryptophan hydroxylase (TPH), which is a rate-limiting step . The compound may influence this pathway and its downstream effects, which include a wide range of physiological processes .
Pharmacokinetics
Given its structural similarity to serotonin, it may share similar pharmacokinetic characteristics .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of physiological processes mediated by the 5-HT receptors . These effects could include changes in mood, sleep patterns, cognitive function, and other processes regulated by serotonin .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the presence of other neurotransmitters, the physiological state of the individual, and the specific characteristics of the target cells . .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Carbomethoxytryptamine hydrochloride typically involves the esterification of tryptamine with methoxycarbonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The final product is typically obtained as a white to beige powder with a purity of at least 98% .
化学反応の分析
Types of Reactions: 5-Carbomethoxytryptamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions include various substituted indoles, alcohols, and other functionalized derivatives .
科学的研究の応用
5-Carbomethoxytryptamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and fine chemicals.
Biology: The compound is employed in the study of tryptamine derivatives and their biological activities.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of dyes and other industrial chemicals.
類似化合物との比較
Psilocybin: A naturally occurring tryptamine derivative found in certain mushrooms, known for its hallucinogenic properties.
N,N-Dimethyltryptamine (DMT): A potent hallucinogen found in several plants and animals, often used in traditional shamanic practices.
5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT): A synthetic tryptamine with strong psychoactive effects.
Uniqueness: 5-Carbomethoxytryptamine hydrochloride is unique in its structural modification, which includes a carbomethoxy group at the 5-position of the indole ring. This modification imparts distinct chemical properties and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research .
特性
IUPAC Name |
methyl 3-(2-aminoethyl)-1H-indole-5-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2.ClH/c1-16-12(15)8-2-3-11-10(6-8)9(4-5-13)7-14-11;/h2-3,6-7,14H,4-5,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHSOIWSRFNNOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC=C2CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5(4H)-one](/img/structure/B3152987.png)
![4-[4-(4-Aminophenyl)piperazin-1-yl]aniline](/img/structure/B3152991.png)







